4-Bromo-2-nitroaniline
Overview
Description
4-Bromo-2-nitroaniline is an organic compound with the molecular formula C6H5BrN2O2. It is characterized by the presence of a bromine atom and a nitro group attached to an aniline ring. This compound is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties .
Mechanism of Action
Mode of Action
The mode of action of 4-Bromo-2-nitroaniline involves a multistep synthesis process . The direct bromination of aniline produces a variety of polybrominated and oxidized products, and direct nitration also leads to oxidized products . In acid solution, the anilinium ion is formed, and this charged group acts as a deactivator and a meta director . A second substitution takes place at the position ortho to the carbon carrying the acetamido group . Hydrolysis of the amide function gives the desired this compound .
Action Environment
The action of this compound can be influenced by various environmental factors . These may include the pH of the environment, the presence of other chemicals, and temperature, among others.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-nitroaniline can be synthesized through a multi-step process involving nitration and bromination. The typical synthetic route includes:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Bromination: Aniline is then brominated to yield this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of bromine and nitric acid under controlled conditions to ensure high yield and purity. The reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Reduction: 4-Bromo-2-aminobenzene.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-nitroaniline is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is explored for its potential use in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- 2-Bromo-4-nitroaniline
- 4-Chloro-2-nitroaniline
- 4-Methyl-2-nitroaniline
Comparison: 4-Bromo-2-nitroaniline is unique due to the specific positioning of the bromine and nitro groups, which influence its reactivity and applications. Compared to its analogs, it offers distinct advantages in certain synthetic pathways and industrial processes .
Properties
IUPAC Name |
4-bromo-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWBZRBJSPWUPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061248 | |
Record name | 4-Bromo-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0061248 | |
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Molecular Weight |
217.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
875-51-4 | |
Record name | 4-Bromo-2-nitroaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=875-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenamine, 4-bromo-2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000875514 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2-nitroaniline | |
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Record name | 4-Bromo-2-nitroaniline | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10069 | |
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Record name | Benzenamine, 4-bromo-2-nitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-Bromo-2-nitroaniline | |
Source | EPA DSSTox | |
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Record name | 4-Bromo-2-nitroaniline | |
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URL | https://echa.europa.eu/information-on-chemicals | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of intermolecular interactions can 4-bromo-2-nitroaniline engage in?
A: this compound can engage in various intermolecular interactions, including Br...π, Br...O, Br...Br and C-H...Br interactions. [] The specific interaction observed depends on the position of the amino group, which influences the electron density distribution within the molecule. []
Q2: How does the position of the amino group in this compound affect its interactions?
A: The position of the amino group in this compound influences the electron density distribution, which in turn affects the nature of interactions the bromine substituent can form. [] This has been studied in comparison to meta-bromonitrobenzene and other derivatives. [] For example, this compound exhibits Br...O interactions while 2-bromo-4-nitroaniline displays C-H...Br interactions. []
Q3: What techniques are useful for studying the interactions of this compound?
A3: Researchers utilize several techniques to analyze the interactions of this compound, including:
- Hirshfeld surface analysis (HS): Provides a visual representation of intermolecular interactions and their relative strengths. []
- Reduced Density Gradient NonCovalent Interaction (RDG NCI) plots: Offer insights into the type, strength, and directionality of non-covalent interactions. []
- Electrostatic potential surfaces (EPS): Illustrate the charge distribution within the molecule, helping to explain the observed interactions. []
- σ-hole potential analysis: Helps predict the electrophilic or nucleophilic character of the bromine atom and its potential for interactions. []
Q4: Has this compound been studied in the context of any specific material systems?
A: Yes, this compound has been investigated as a component in a monotectic system with urea, serving as an organic analog for nonmetal-nonmetal systems. [] This research focused on phase equilibria, crystallization, and thermal and microstructural properties. [, ] Additionally, the thermal conductivity of this urea-4-bromo-2-nitroaniline system has been studied over a range of temperatures. []
Q5: What spectroscopic data is available for this compound?
A: While the provided abstracts do not detail specific spectroscopic data, research on this compound includes investigations into its molecular structure and spectroscopic properties alongside theoretical calculations. [] This suggests that various spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, have likely been employed to characterize the compound.
Q6: Are there established synthetic routes for this compound?
A: Yes, there are established methods for synthesizing this compound. One approach involves a multistep synthesis. [] Another method utilizes the hydrogenation of this compound catalyzed by Urushibara nickel or the alkaline hydrolysis of N,N'-(4-bromo-1,2-phenylene)bisacetamide, derived from the bromination of 1,2-phenylenediamine. []
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